![molecular formula C26H24N4O5S2 B2929600 N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-4-phenoxybenzenesulfonamide CAS No. 896012-16-1](/img/structure/B2929600.png)
N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-4-phenoxybenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-4-phenoxybenzenesulfonamide is a useful research compound. Its molecular formula is C26H24N4O5S2 and its molecular weight is 536.62. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Kynurenine 3-Hydroxylase Inhibition
Sulfonamide derivatives, including those with 3,4-dimethoxyphenyl groups, have been synthesized and evaluated for their inhibitory activity against kynurenine 3-hydroxylase, an enzyme involved in the kynurenine pathway related to neurodegenerative diseases. High-affinity inhibitors were identified, with potential for exploring the pathophysiological role of the kynurenine pathway following neuronal injury (Röver et al., 1997).
Anticancer and DNA Binding Activities of Copper(II)-Sulfonamide Complexes
Research on copper(II)-sulfonamide complexes with various sulfonamide derivatives has shown significant DNA binding, DNA cleavage, and anticancer activities. These complexes demonstrate the potential as therapeutic agents against cancer, with their biological effects influenced by the specific sulfonamide derivative used (González-Álvarez et al., 2013).
Antimicrobial and Antiproliferative Agents from Sulfonamide Derivatives
A study on N-ethyl-N-methylbenzenesulfonamide derivatives highlighted their effectiveness as antimicrobial and antiproliferative agents. These derivatives, incorporating various biologically active moieties, exhibited significant cytotoxic activities against lung and liver cancer cell lines, underlining their potential in cancer therapy (El-Gilil, 2019).
Novel Compounds via Intramolecular Benzoyl Migration
The reaction of thiazolo[3,2-b][1,2,4]triazolium N-phenacylides with dimethyl acetylenedicarboxylate led to the discovery of novel compounds through an unprecedented intramolecular benzoyl migration. This synthetic route opens new avenues for developing therapeutically relevant molecules (Iwamura et al., 1994).
Zinc Phthalocyanine with Benzenesulfonamide Derivatives for Photodynamic Therapy
The synthesis and characterization of zinc phthalocyanine substituted with new benzenesulfonamide derivative groups have shown promising photophysical and photochemical properties. These properties make such compounds suitable for photodynamic therapy applications, particularly in cancer treatment (Pişkin et al., 2020).
UV Protection and Antimicrobial Properties for Cotton Fabrics
The development of thiazole azodyes containing sulfonamide moieties has led to dyed cotton fabrics with enhanced UV protection and antimicrobial properties. This application demonstrates the versatility of sulfonamide derivatives beyond pharmaceuticals, extending into materials science (Mohamed et al., 2020).
作用機序
Target of Action
The compound, also known as N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-4-phenoxybenzenesulfonamide, is a derivative of 1,2,4-triazole Similar compounds have been reported to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects . They have been found to interact with various enzymes such as carbonic anhydrase, cholinesterase, alkaline phosphatase, lipase, and aromatase .
Mode of Action
Similar 1,2,4-triazole derivatives have been found to form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds . This suggests that the compound may interact with its targets through hydrogen bonding, leading to changes in the targets’ function.
Biochemical Pathways
Similar compounds have been found to inhibit various enzymes, suggesting that they may affect multiple biochemical pathways . For instance, inhibition of carbonic anhydrase can disrupt pH regulation in cells, while inhibition of cholinesterase can affect neurotransmission .
Pharmacokinetics
The presence of the 1,2,4-triazole ring in similar compounds has been associated with improved pharmacokinetics
Result of Action
Similar compounds have been found to exhibit cytotoxic activities against various cancer cell lines . This suggests that the compound may have potential anticancer effects.
特性
IUPAC Name |
N-[2-[2-(3,4-dimethoxyphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]-4-phenoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N4O5S2/c1-33-23-13-8-18(16-24(23)34-2)25-28-26-30(29-25)19(17-36-26)14-15-27-37(31,32)22-11-9-21(10-12-22)35-20-6-4-3-5-7-20/h3-13,16-17,27H,14-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIUKWASLPHAHMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN3C(=CSC3=N2)CCNS(=O)(=O)C4=CC=C(C=C4)OC5=CC=CC=C5)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N4O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
536.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
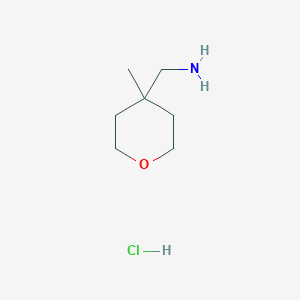

![(5-Methylpyrazin-2-yl)-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]methanone](/img/structure/B2929521.png)
![N~1~-(4-chlorophenyl)-2-[5-(4-fluoro-3-methylanilino)-7-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]acetamide](/img/structure/B2929522.png)
![N-(6-ethoxybenzo[d]thiazol-2-yl)-2-(methylsulfonyl)-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2929523.png)
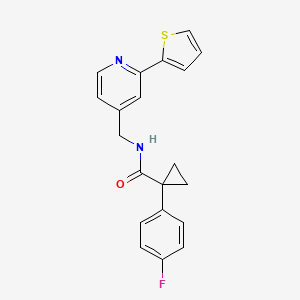
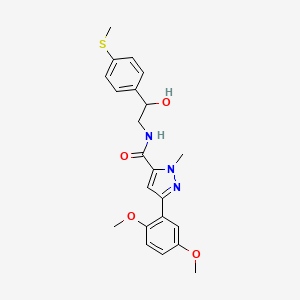
![N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2929528.png)
![3-(3,4-Dimethylphenyl)-8-(2-methylbenzyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2929531.png)

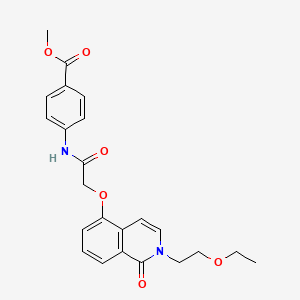
![2-(4-Bromophenyl)-2-oxoethyl 6-cyclopropyl-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylate](/img/structure/B2929536.png)
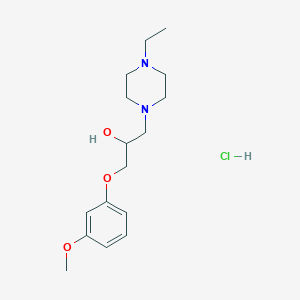
![2-(4-chlorophenoxy)-N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)-2-methylpropanamide](/img/structure/B2929540.png)
